2-bromo-N-(2,6-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

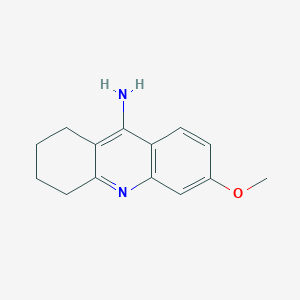

2-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. This compound, part of the benzamide family, is known for its unique structure and has been analyzed in several studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)benzamide involves several steps, including the reaction of commercial 2-bromobenzoic acid with suitable amines. One study reported a high yield synthesis of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, which can provide insights into the synthesis mechanisms and conditions applicable to 2-bromo-N-(2,6-dimethylphenyl)benzamide (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,6-dimethylphenyl)benzamide has been characterized using X-ray crystallography, showing that the molecule crystallizes with two molecules in the asymmetric unit. The structure reveals that the H—N—C=O units adopt a trans conformation, similar to other benzanilides, and the central –NHCO– bridging unit is slightly tilted relative to the benzoyl ring (Gowda et al., 2008).

Chemical Reactions and Properties

This compound can participate in various chemical reactions characteristic of bromoarenes and benzamides. While specific reactions of 2-bromo-N-(2,6-dimethylphenyl)benzamide are not detailed, analogous compounds exhibit reactivity typical of halogenated aromatics and amides, such as substitution reactions and interactions with nucleophiles.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form can be deduced from studies on similar benzamide derivatives. These properties are significant for understanding the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

Chemical properties include reactivity with various chemical agents, stability under different conditions, and the nature of its chemical bonds. The detailed interaction forces and bond energies can be understood through studies involving similar benzamide compounds, particularly those involving halogen atoms which impact the compound's electrophilicity and overall reactivity.

For more specific studies and insights into 2-bromo-N-(2,6-dimethylphenyl)benzamide, further research would be required, focusing on this exact compound under various conditions and reactions.

References:

Aplicaciones Científicas De Investigación

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamides have been found to have antioxidant and antibacterial activities . They are synthesized from benzoic acid or methylbenzoic acid and amine derivatives .

- Methods : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

-

Proteomics Research

For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .

For instance, benzamides are used in the synthesis of various pharmaceuticals . They can also be used in the production of dyes and other chemicals .

Propiedades

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONQPWFYFWAITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351810 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-dimethylphenyl)benzamide | |

CAS RN |

195383-89-2 |

Source

|

| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)

![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)

![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)